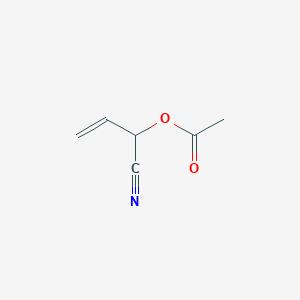
3-Methylcinnoline
Overview
Description
3-Methylcinnoline is an organic compound with the molecular formula C₉H₈N₂. It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcinnoline can be synthesized through several methods. One common approach involves the cyclization of 2-methyl-1H-indol-1-amine in the presence of hydrogen chloride and nitrobenzene in methanol under reflux conditions for 42 hours . Another method includes the oxidation-neutral cyclization reaction between azo and diazo compounds catalyzed by rhodium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: 3-Methyl-4-acetylcinnoline.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Methylated derivatives such as 1- and 2-methiodides.
Scientific Research Applications
3-Methylcinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methylcinnoline, particularly in its role as a bromodomain inhibitor, involves the mimicry of acetylated lysine. This interaction inhibits the binding of bromodomain-containing proteins to acetylated histones, thereby modulating gene expression and reducing inflammation . The molecular targets include CREB-binding protein and E1A-associated protein, which are key regulators of transcription and inflammation pathways .
Comparison with Similar Compounds
3-Methylcinnoline can be compared with other cinnoline derivatives and similar heterocyclic compounds:
Cinnoline: The parent compound of the cinnoline family, which lacks the methyl group at the 3-position.
4-Methylcinnoline: Another derivative with a methyl group at the 4-position, showing different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-methylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRROMZZGLFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341755 | |
| Record name | 3-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-78-0 | |
| Record name | 3-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)



![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)



![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

